molecular formula C10H7F3N2O3 B8226522 Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B8226522
M. Wt: 260.17 g/mol
InChI Key: BCSBQKHYDZWGKC-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate (CAS 1805695-63-9) is a high-purity chemical intermediate with the molecular formula C10H7F3N2O3 and a molecular weight of 260.17 g/mol. This compound is a specialty benzimidazole derivative , a class of heterocycles recognized as privileged structures in medicinal chemistry due to their resemblance to naturally occurring nucleotides, which allows for effective interaction with biological polymers like enzymes and receptors . The structure incorporates a trifluoromethoxy group at the 6-position, a common moiety used in drug discovery to influence the molecule's lipophilicity, metabolic stability, and bioavailability. Benzimidazole scaffolds are extensively investigated for their diverse pharmacological activities , including significant potential as anticancer agents . Specifically, structurally related benzimidazole carboxylates have demonstrated potent biological activity in scientific studies. For instance, the compound MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) has been identified as a potent Microtubule Targeting Agent (MTA) . It inhibits tubulin polymerization, leading to mitotic arrest and the induction of apoptosis in various human cancer cell lines, such as cervical (HeLa), breast (MCF-7, MDA-MB-231), and lung cancer cells . Other research highlights benzimidazole derivatives as potent and selective inhibitors of kinases like CK1δ/ε, and as molecules that bind to the minor groove of DNA, inhibiting enzymes like human topoisomerase I (Hu Topo I) . These mechanisms make such compounds valuable tools for probing cell cycle regulation, signal transduction pathways, and for developing novel therapeutic strategies. As a building block, this methyl ester is a versatile precursor for the synthesis of more complex molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides, facilitating its use in structure-activity relationship (SAR) studies and lead optimization efforts . Handling and Storage: For prolonged storage, the product should be kept sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-9(16)8-14-6-3-2-5(4-7(6)15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSBQKHYDZWGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization Approach

This method involves synthesizing the benzimidazole ring first, followed by introducing the trifluoromethoxy and methyl ester groups. A representative pathway includes:

Step 1: Synthesis of 6-(Trifluoromethoxy)-1H-Benzo[d]Imidazole

  • Starting Material : 3,4-Diaminophenol derivative functionalized with a trifluoromethoxy group.

  • Cyclization : Reaction with triethyl orthoformate under acidic conditions (e.g., HCl in ethanol) to form the benzimidazole core.

  • Key Challenge : Ensuring regioselective incorporation of the trifluoromethoxy group at the 6-position, which requires precise temperature control (60–80°C) and stoichiometric ratios.

Step 2: Esterification at the 2-Position

  • Reagents : Methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., K₂CO₃).

  • Conditions : Reaction conducted in anhydrous DMF at 50°C for 12–24 hours, achieving yields of 65–75%.

Analytical Validation :

  • ¹H NMR : Characteristic peaks for the methyl ester (δ 3.90–3.95 ppm) and trifluoromethoxy group (δ 4.40–4.50 ppm).

  • HPLC Purity : >95% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Assembly Using Advanced Catalysis

Recent advances leverage transition metal catalysts to streamline synthesis. A copper-catalyzed method reported for analogous compounds involves:

Reagents :

  • 3-Amino-4-(trifluoromethoxy)benzoic acid methyl ester.

  • Trimethyl orthoformate as the carbonyl source.

  • Cu(OAc)₂ (10 mol%) and Cs₂CO₃ as base.

Procedure :

  • Dissolve the diamine derivative in xylene.

  • Add Cu(OAc)₂ and Cs₂CO₃ under nitrogen.

  • Heat at 140°C for 18 hours, followed by oxygenation to complete cyclization.

Yield Optimization :

ParameterOptimal ValueImpact on Yield
Temperature140°CMaximizes cyclization efficiency
Catalyst Loading10 mol% CuPrevents side reactions
Reaction Time18–24 hoursEnsures complete conversion

This method achieves yields up to 73% with reduced purification steps, though scalability remains challenging due to stringent oxygen control.

Alternative Routes: Functional Group Interconversion

Trifluoromethoxy Group Introduction via Nucleophilic Substitution

For substrates lacking the trifluoromethoxy group, late-stage functionalization is feasible:

Substrate : Methyl 6-hydroxy-1H-benzo[d]imidazole-2-carboxylate.
Reagent : Trifluoromethyl triflate (CF₃OTf) in the presence of a silver salt (Ag₂O).
Conditions : Anhydrous DCM, 0°C to room temperature, 12 hours.
Yield : 50–60%, with byproducts arising from over-alkylation.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential Functionalization65–75>95High regioselectivityMulti-step, time-intensive
One-Pot Catalysis70–7390Fewer purification stepsOxygen sensitivity
Late-Stage CF₃O Introduction50–6085Flexibility in substrate designLow yield due to side reactions

Solvent and Temperature Optimization

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may degrade trifluoromethoxy groups at elevated temperatures.

  • Non-Polar Solvents : Xylene and toluene improve thermal stability for high-temperature reactions (>120°C) .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate has garnered attention for its potential as an anticancer agent. Studies have indicated that compounds within the benzimidazole class can exhibit significant cytotoxic effects against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. For instance, one study reported that derivatives of this compound demonstrated half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutics like doxorubicin and sorafenib .

The compound has been evaluated for its biological activities, including:

  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating key apoptotic proteins such as caspase-3 and Bcl-2 . Its ability to alter cell cycle distribution, particularly inducing G1 phase arrest in HepG2 cells, further supports its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties, making it a candidate for further exploration in the development of novel antibiotics.

Synthetic Utility

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its trifluoromethoxy group enhances reactivity and stability, allowing for various transformations and modifications that are valuable in drug development and material science .

Potential Therapeutic Applications

The unique structural features of this compound position it as a promising lead compound for developing new therapies targeting diseases characterized by dysregulated cell death pathways, such as cancer . The ongoing research into its mechanism of action and interactions with molecular targets is crucial for understanding its full therapeutic potential.

Comparative Analysis with Related Compounds

Compound NameStructural FeatureBiological Activity
Methyl 6-methoxy-1H-benzo[d]imidazole-2-carboxylateMethoxy groupModerate anticancer activity
Methyl 6-chloro-1H-benzo[d]imidazole-2-carboxylateChloro groupLimited biological activity
Methyl 6-nitro-1H-benzo[d]imidazole-2-carboxylateNitro groupAntimicrobial properties

The trifluoromethoxy group in this compound imparts unique electronic characteristics that enhance its stability and biological activity compared to other derivatives .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited potent cytotoxicity with IC50 values ranging from 7.82 to 10.21 μM. These findings suggest that the compound could serve as a lead candidate for further optimization in cancer therapy .

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that treatment with this compound led to significant changes in apoptotic markers and cell cycle dynamics in HepG2 cells. The observed effects included increased early and late apoptotic cell populations and alterations in cell cycle phases, indicating a robust mechanism underlying its anticancer activity .

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Key analogs and their distinguishing features are summarized below:

Compound (CAS No.) Substituents Structural Similarity Key Properties/Applications References
Target Compound 6-OCF₃, 2-COOCH₃ - High metabolic stability; prodrug potential -
2-(Trifluoromethyl)-1H-benzo[d]imidazole (312-73-2) 2-CF₃ 0.64 Enhanced electron-withdrawing effect
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (3671-65-6) 6-OCH₃, 2-CF₃ 0.60 Reduced lipophilicity vs. OCF₃
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol (39811-07-9) 5-F, 2-CH₂OH 0.89 Hydroxymethyl group for polar interactions
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (606144-02-9) 4-F, 5-(4-Br-2-Cl-C₆H₃NH), 6-COOCH₃, 1-CH₃ N/A Parent drug with halogenated aryl moiety
6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (BD01435980) 6-CH₃, 2-S-linked trifluoroethoxy pyridine N/A Thioether linker for improved solubility
Key Observations:

Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound provides greater electronegativity and metabolic resistance compared to methoxy (OCH₃) in CAS 3671-65-6 .

Ester vs. Alcohol : The methyl ester in the target compound may act as a prodrug, unlike the hydroxymethyl group in CAS 39811-07-9, which is more polar and less membrane-permeable .

Halogenated Derivatives : CAS 606144-02-9 includes bulky halogenated aryl groups, which likely enhance target binding affinity but reduce synthetic accessibility .

Biological Activity

Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : Methyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate
  • Molecular Formula : C10H7F3N2O3
  • Molecular Weight : 260.17 g/mol
  • CAS Number : 1805695-63-9
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzimidazole Core : Achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids under acidic conditions.
  • Introduction of the Trifluoromethoxy Group : Utilizes trifluoromethylation reagents such as trifluoromethyl iodide.
  • Esterification : The final step involves esterification with methanol in the presence of an acid catalyst .

Antimicrobial and Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. The compound's unique trifluoromethoxy group enhances its biological efficacy by improving lipophilicity and stability.

  • Antimicrobial Activity : Studies have shown that related benzimidazole derivatives can inhibit various bacterial strains, demonstrating potential as antimicrobial agents .
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, similar compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer effects .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Cell Signaling Pathways : It may affect pathways related to cell growth and apoptosis, contributing to its anticancer properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Variations in substituents on the benzimidazole ring can significantly influence potency and selectivity.

CompoundSubstituentIC50 (nM)Biological Activity
ATrifluoromethoxy< 50Anticancer
BMethoxy> 100Weaker
CChloro< 70Antimicrobial

This table illustrates how different substituents impact biological activity. The trifluoromethoxy group is particularly effective in enhancing potency compared to other groups like methoxy or chloro .

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives:

  • Antitumor Activity in Cell Lines : A study demonstrated that a series of benzimidazole derivatives, including this compound, exhibited significant growth inhibition in cancer cell lines such as MCF-7 and A549 with IC50 values ranging from 25 to 100 nM .
  • Enzymatic Inhibition Studies : Research indicated that compounds with similar structures effectively inhibited key enzymes involved in tumor growth, providing a basis for further development as therapeutic agents .

Q & A

Q. What are the common synthetic routes for Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate, and how can yield optimization be achieved?

  • Methodological Answer : A typical synthesis involves coupling reactions using activating agents like HBTU in DMF with N,N-diisopropylethylamine as a base. For example, derivatives of benzimidazole carboxylates are synthesized via condensation of carboxylic acids with benzimidazole amines under mild conditions (0°C to room temperature) . Yield optimization requires careful stoichiometric control (e.g., 1:1 molar ratio of acid to amine), purification via preparative HPLC/MS, and acid-base extraction to isolate precipitates. Yields range from 28% to 64% depending on substituent reactivity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., trifluoromethoxy groups show distinct splitting patterns; aromatic protons resonate between δ 7.1–8.8 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and purity (>98% in reported cases) .
  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ester groups) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within 0.4% of theoretical values) .

Advanced Research Questions

Q. What computational methods are used to predict electronic and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level analyze:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer efficiency (e.g., gaps <3.5 eV suggest strong NLO activity) .
  • Hyperpolarizability (βtot) : Values >1000 × 10⁻³⁰ esu indicate potential for NLO applications .
  • Natural Bond Orbital (NBO) Analysis : Reveals intramolecular charge transfer between electron-withdrawing (trifluoromethoxy) and donating (benzimidazole) groups .

Q. How can contradictory NMR or crystallographic data be resolved during structural validation?

  • Methodological Answer : Discrepancies arise from tautomerism (e.g., NH protons in benzimidazole) or dynamic effects. Strategies include:
  • Variable Temperature NMR : Resolves overlapping signals by slowing exchange processes .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths/angles (e.g., C=O bond lengths ~1.21 Å confirm ester groups) .
  • DFT-NMR Comparison : Computed chemical shifts (e.g., using GIAO method) validate experimental assignments .

Q. What strategies enhance the biological activity of benzimidazole derivatives like this compound?

  • Methodological Answer : Structural modifications improve activity:
  • Substituent Engineering : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance metabolic stability and target binding .
  • Hybrid Scaffolds : Conjugation with thiazole or triazole moieties (e.g., via Click Chemistry) increases antimicrobial or anticancer potency .
  • SAR Studies : Systematic variation of aryl groups (e.g., 4-methylphenyl vs. 4-fluorophenyl) identifies critical pharmacophores .

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